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Roginolisib Hemifumarate Technical Support
Center
For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing

Roginolisib hemifumarate in their experiments. It includes troubleshooting guides and

frequently asked questions to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Roginolisib hemifumarate?

Roginolisib is a potent, orally active, and selective allosteric modulator of phosphoinositide 3-

kinase delta (PI3Kδ).[1][2][3][4] By binding to a site distinct from the ATP-binding pocket, it

provides a highly specific inhibition of PI3Kδ.[1][3][4] This selective inhibition blocks the

PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and

metabolism.[5][6] Aberrant activation of this pathway is common in various cancers.[5][7]

Roginolisib's mechanism also involves modulating the tumor microenvironment by affecting

immune cells, such as reducing regulatory T-cells (Tregs).[8][9]

Q2: What were the dose escalation levels and observed toxicities in the Phase I clinical trial?
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The first-in-human Phase I trial (DIONE-01, NCT04328844) of Roginolisib evaluated

continuous daily dosing at 10 mg, 20 mg, 40 mg, and 80 mg in patients with advanced cancers.

[2][3][4][10][11][12]

Q3: What is the Maximum Tolerated Dose (MTD) and the Recommended Phase II Dose

(RP2D) of Roginolisib?

In the DIONE-01 Phase I trial, no dose-limiting toxicities (DLTs) were observed across all tested

dose levels (10 mg, 20 mg, 40 mg, and 80 mg daily).[1][3][10][13][14] Therefore, the Maximum

Tolerated Dose (MTD) was not reached. The Recommended Phase II Dose (RP2D) was

determined to be 80 mg once daily based on safety, tolerability, and biological activity.[2][3][4]

[10][13]

Q4: What are the common adverse events associated with Roginolisib?

Roginolisib has been shown to be well-tolerated.[1][2][3][4][13] The most common treatment-

emergent adverse events (TEAEs) observed in the Phase I trial were primarily Grade 1 and 2.

[2][15] These included transient diarrhea and elevations in AST/ALT levels.[2] Less than 7% of

Grade 3/4 TEAEs were considered related to Roginolisib, and none led to dose interruption or

discontinuation.[1][3][4][13][14] Notably, long-term administration has not been associated with

the severe diarrhea or hepatotoxicity seen with other PI3Kδ inhibitors.[16]
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Issue Potential Cause Recommended Action

Unexpectedly high cytotoxicity

in vitro

Off-target effects at high

concentrations.

Confirm the on-target activity

by assessing the

phosphorylation of

downstream targets like AKT. It

has been noted that in vitro

effects of Roginolisib were

most significant at higher

concentrations (around 100

µM), which may be supra-

pharmacological for selective

PI3Kδ inhibition.[5]

Inconsistent results in cell-

based assays

Cell line variability; passage

number.

Ensure consistent cell line

source and passage number.

Different cancer cell lines may

have varying dependence on

the PI3Kδ pathway.

Difficulty in dissolving

Roginolisib hemifumarate

Improper solvent or

concentration.

Refer to the manufacturer's

instructions for the

recommended solvent and

solubility. Prepare fresh

solutions for each experiment

to ensure stability.

Apparent lack of in vivo

efficacy in animal models

Suboptimal dosing or

administration route; tumor

model resistance.

Review preclinical toxicology

and pharmacokinetic data to

ensure appropriate dose levels

are being used.[6][17] The

selected tumor model should

have a demonstrated

dependence on the PI3Kδ

pathway.
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Table 1: Roginolisib Hemifumarate Phase I (DIONE-01) Dose Escalation and MTD

Determination

Dose Cohort (Once
Daily)

Number of Patients
(Solid Tumors)

Dose-Limiting
Toxicities (DLTs)

Treatment-
Emergent Adverse
Events (TEAEs)

10 mg 4 0 Primarily Grade 1/2

20 mg 4 0 Primarily Grade 1/2

40 mg 4 0 Primarily Grade 1/2

80 mg 4 0

Primarily Grade 1/2;

<7% Grade 3/4 (not

dose-limiting)

Maximum Tolerated

Dose (MTD)
Not Reached

Recommended Phase

II Dose (RP2D)
80 mg

Data sourced from the DIONE-01 Phase I clinical trial (NCT04328844).[2][3][4][10][11][12]

Experimental Protocols
Protocol: Phase I Dose Escalation and Safety Assessment (DIONE-01 Trial)

Study Design: A 3+3 cohort dose-escalation design was utilized.[18]

Patient Population: Adult patients (≥18 years) with histologically or cytologically confirmed

advanced or metastatic malignancies, including solid tumors and follicular lymphoma, with

an ECOG performance status of ≤2.[14][18]

Dose Escalation: Patients were enrolled in sequential cohorts and received continuous daily

oral doses of Roginolisib at 10 mg, 20 mg, 40 mg, and 80 mg.[2][3][4][10][11][12]

Toxicity Assessment:
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Toxicities were graded according to the Common Terminology Criteria for Adverse Events

(CTCAE) version 5.0.[18]

The DLT evaluation period was the first cycle of treatment.

Assessments included regular monitoring of vital signs, physical examinations, and

standard laboratory hematology and chemistry panels.[18]

Pharmacokinetic (PK) Assessment:

Blood samples were collected at predefined time points to characterize the PK profile of

Roginolisib.[18]

Pharmacodynamic (PD) Assessment:

PD effects were evaluated by measuring the inhibition of CD63 expression on basophils

and analyzing changes in circulating immune cell subsets via mass cytometry (CyTOF).

[11][16][19]

Efficacy Assessment:

Antitumor activity was documented using Response Evaluation Criteria in Solid Tumors

(RECIST 1.1).[18]
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Caption: Roginolisib's PI3Kδ signaling pathway inhibition.
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Caption: DIONE-01 trial dose escalation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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